molecular formula C32H26N2O4 B11595353 1,4-Bis(9H-xanthene-9-carbonyl)piperazine

1,4-Bis(9H-xanthene-9-carbonyl)piperazine

Katalognummer: B11595353
Molekulargewicht: 502.6 g/mol
InChI-Schlüssel: SYUTZCZCBUPFNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(9H-xanthene-9-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with two xanthene-9-carbonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(9H-xanthene-9-carbonyl)piperazine typically involves the reaction of piperazine with xanthene-9-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Bis(9H-xanthene-9-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Xanthone derivatives.

    Reduction: Alcohol derivatives of the xanthene moiety.

    Substitution: N-substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(9H-xanthene-9-carbonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical properties.

Wirkmechanismus

The mechanism by which 1,4-Bis(9H-xanthene-9-carbonyl)piperazine exerts its effects is largely dependent on its interaction with biological molecules. The xanthene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

  • 1,4-Bis(4-nitrophenyl)piperazine
  • 1,4-Bis(4-chlorophenyl)piperazine
  • 1,4-Bis(4-methoxyphenyl)piperazine

Comparison: 1,4-Bis(9H-xanthene-9-carbonyl)piperazine is unique due to the presence of the xanthene moiety, which imparts distinct fluorescent properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensing. In contrast, other similar compounds may lack these properties and are used for different purposes, such as pharmacological agents or intermediates in organic synthesis.

Eigenschaften

Molekularformel

C32H26N2O4

Molekulargewicht

502.6 g/mol

IUPAC-Name

[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C32H26N2O4/c35-31(29-21-9-1-5-13-25(21)37-26-14-6-2-10-22(26)29)33-17-19-34(20-18-33)32(36)30-23-11-3-7-15-27(23)38-28-16-8-4-12-24(28)30/h1-16,29-30H,17-20H2

InChI-Schlüssel

SYUTZCZCBUPFNQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)C5C6=CC=CC=C6OC7=CC=CC=C57

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.